1-(4-tert-Butylphenyl)heptan-1-one

Lipophilicity logP prediction Structure-property relationship

Supply Gap: High-purity aryl alkyl ketones with enhanced lipophilicity for fragrance and medicinal chemistry are difficult to source. Solution: 1-(4-tert-Butylphenyl)heptan-1-one (CAS 532392-35-1) delivers precisely that profile. • Purity ≥95% ensures reliable reactivity in Friedel-Crafts, Grignard, and reduction pathways. • Estimated logP 5.7 provides >2 log units higher lipophilicity than unsubstituted heptanophenone, improving membrane permeability and blood-brain barrier potential. • Bulky para-tert-butyl group enhances steric bulk and fragrance substantivity. • Shipped globally from verified stock under ambient conditions.

Molecular Formula C17H26O
Molecular Weight 246.4 g/mol
Cat. No. B7973201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-Butylphenyl)heptan-1-one
Molecular FormulaC17H26O
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C17H26O/c1-5-6-7-8-9-16(18)14-10-12-15(13-11-14)17(2,3)4/h10-13H,5-9H2,1-4H3
InChIKeyJHVZZROGZAGDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-tert-Butylphenyl)heptan-1-one Procurement & Structure


1-(4-tert-Butylphenyl)heptan-1-one (CAS 532392-35-1) is a synthetic aryl alkyl ketone with the molecular formula C17H26O and a molecular weight of 246.39 g/mol . The compound is characterized by a heptan-1-one backbone para-substituted with a bulky tert-butylphenyl group, a structural motif that imparts distinct lipophilic properties. Commercially available at a minimum purity of 95% , it is primarily utilized as a versatile intermediate in advanced organic synthesis and in the development of fragrance formulations .

Why Unsubstituted Analogs Cannot Substitute


The combination of an extended heptanoyl chain and a bulky para-tert-butyl substituent in 1-(4-tert-Butylphenyl)heptan-1-one creates a unique physicochemical profile that cannot be replicated by simple alkyl phenyl ketones. The tert-butyl group significantly increases steric bulk and lipophilicity compared to an unsubstituted phenyl ring, while the seven-carbon chain further modulates volatility, solubility, and odor threshold relative to shorter-chain analogs like acetophenone or butyrophenone derivatives . This dual structural influence directly impacts performance in fragrance longevity and reactivity in synthetic pathways where both lipophilic balance and steric effects are critical [1].

Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage Over Analogs

The target compound's structure, combining a heptanoyl chain with a 4-tert-butylphenyl moiety, is predicted to confer substantially higher lipophilicity than its closest commercial analogs. While experimental logP is currently unavailable for 1-(4-tert-Butylphenyl)heptan-1-one, its calculated logP is estimated at approximately 5.5–6.0 based on fragment-based methods. In contrast, the unsubstituted analog heptanophenone has a measured logP of 3.84, and the shorter-chain 4'-tert-butylacetophenone has a measured logP of 3.19 . This represents a calculated lipophilicity increase of >2 log units, which translates to a >100-fold increase in partition coefficient, significantly impacting formulation and biological partitioning behavior .

Lipophilicity logP prediction Structure-property relationship

Odor Character: Fruity-Floral vs. Pungent

A systematic study on saturated and unsaturated ketones with terminal phenyl and/or tert-butyl groups demonstrated that related 4-tert-butylphenyl ketones exhibit pleasant, fruity-floral odor profiles [1]. In contrast, unsubstituted heptanophenone is described as having a pungent, aromatic, slightly fatty odor [2]. While the specific compound 1-(4-tert-Butylphenyl)heptan-1-one was not individually profiled, the class-level inference strongly suggests that the tert-butyl group imparts a more desirable, softer fruity-floral character compared to the harsher note of heptanophenone, a critical differentiation for fragrance procurement.

Fragrance chemistry Odor threshold Structure-odor relationship

Standardized Purity vs. Uncertified Analogs

1-(4-tert-Butylphenyl)heptan-1-one is commercially available with a defined minimum purity specification of 95% from established chemical suppliers . In contrast, closely related analogs such as 4'-heptylacetophenone or 4'-tert-butylbutyrophenone are not commonly stocked with certified purity grades, if available at all, requiring custom synthesis with undefined purity profiles and higher lead times . This established purity standard ensures batch-to-batch reproducibility, a critical factor for industrial procurement and research use where impurity profiles can confound experimental results.

Quality control Procurement specification Assay

When to Select This Aryl Ketone


Fruity-Floral Heart Note for Fragrance

Based on the class-level olfactory evidence indicating pleasant fruity-floral odors for structurally related 4-tert-butylphenyl ketones [1], 1-(4-tert-Butylphenyl)heptan-1-one is a strong candidate for perfumers seeking a substantive heart note. Its predicted high lipophilicity (estimated logP 5.5–6.0) suggests enhanced substantivity on skin and fabric compared to the less lipophilic heptanophenone (logP 3.84), translating to longer-lasting fragrance performance. This compound should be prioritized when a formulation requires both a fruity-floral character and extended longevity that shorter-chain or unsubstituted analogs cannot deliver.

Synthesis of Lipophilic Drug & Agrochemical Intermediates

The significant calculated lipophilicity of 1-(4-tert-Butylphenyl)heptan-1-one (estimated >2 log units higher than heptanophenone) makes it a valuable starting material for the synthesis of drug-like molecules where high logP is desired for membrane permeability or blood-brain barrier penetration . Its 95% minimum purity ensures reliable reactivity in subsequent Friedel-Crafts alkylations, Grignard reactions, or reductions, reducing the formation of side products that could complicate purification. Select this compound when a synthetic route demands a high-purity, highly lipophilic aryl ketone building block that simpler analogs cannot provide.

Photoinitiator for UV-Curable Non-Polar Formulations

Aryl alkyl ketones are a well-established class of Type I photoinitiators that undergo α-cleavage upon UV irradiation to generate radical species [1]. The tert-butylphenyl substitution pattern, as noted in patent literature for related compounds [1], can enhance solubility in non-polar monomers and oligomers, a critical requirement for uniform curing in hydrophobic resin systems. 1-(4-tert-Butylphenyl)heptan-1-one's predicted high logP makes it a candidate for evaluation in non-polar UV-curable coatings, inks, or adhesives where common photoinitiators like 1-hydroxycyclohexyl phenyl ketone (logP ~2.5) may exhibit poor solubility or migration issues.

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